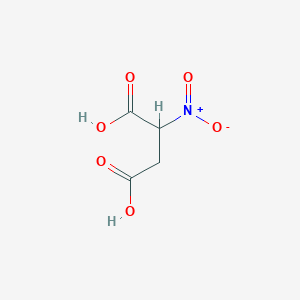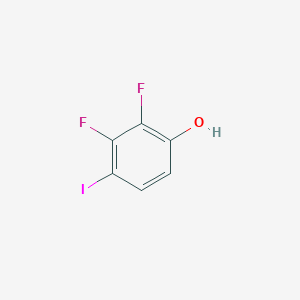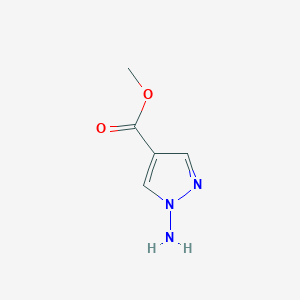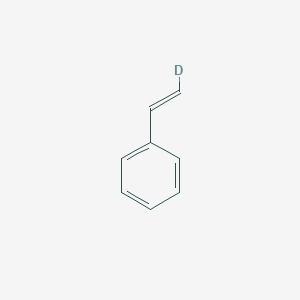
2-Deuterioethenylbenzene
概要
説明
Molecular Structure Analysis
The molecular structure of 2-Deuterioethenylbenzene includes eight carbon atoms and eight hydrogen atoms . The InChI representation of the molecule isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D . The molecule has a complexity of 68.1 and contains one isotope atom . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Deuterioethenylbenzene include a molecular weight of 105.15 g/mol, a computed XLogP3 of 2.9, and no hydrogen bond donor or acceptor count . The molecule has one rotatable bond and a topological polar surface area of 0 Ų . The exact mass and monoisotopic mass are both 105.0688770011 g/mol .科学的研究の応用
Antibacterial Applications
2-Deuterioethenylbenzene has potential applications in the development of antibacterial agents. The large surface area of this compound can be utilized to create two-dimensional nanomaterials that exhibit strong antimicrobial properties. These materials can cause physical damage to bacterial cells or induce oxidative stress, leading to their destruction .
Drug Resistance Combat
The compound’s structure allows for the creation of nanomaterials that can be used to fight drug-resistant bacteria. By manipulating the compound at the atomic level, researchers can develop new strategies to tackle the growing issue of antibiotic resistance .
Synthesis of Aryl/Hetaryl-substituted Ethenes
2-Deuterioethenylbenzene can be used in the synthesis of aryl/hetaryl-substituted ethenes. This application is significant in organic chemistry, where such compounds are valuable intermediates in the synthesis of various organic materials .
Development of Dibenzofulvenes
This compound is also instrumental in the synthesis of dibenzofulvenes, which are important in the field of material science for creating novel materials with specific electronic and optical properties .
Creation of Two-Dimensional Materials
Researchers can leverage 2-Deuterioethenylbenzene to develop two-dimensional materials with advanced properties. These materials have applications in electronics, catalysis, and energy storage due to their unique structural characteristics .
Nanotechnology and Material Science
The compound’s unique properties make it suitable for various applications in nanotechnology and material science. It can be used to create materials with specific functionalities that are applicable in environmental remediation, sensing, and as components in electronic devices .
特性
IUPAC Name |
2-deuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuterioethenylbenzene | |
CAS RN |
21370-59-2, 6911-81-5 | |
| Record name | cis-Styrene-(β )-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Styrene-(β )-d | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


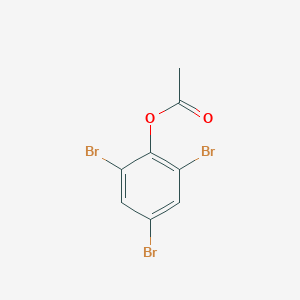
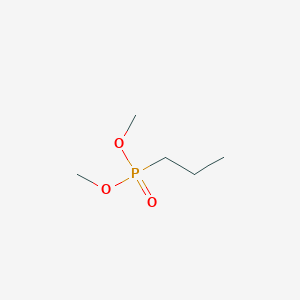
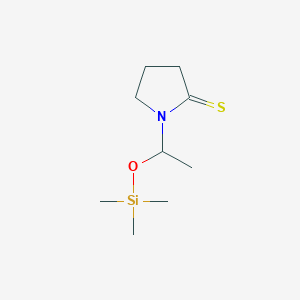
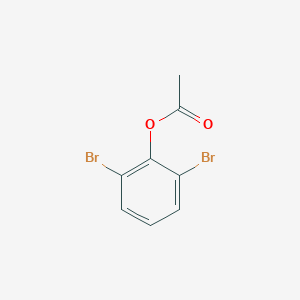

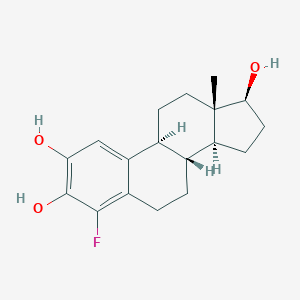

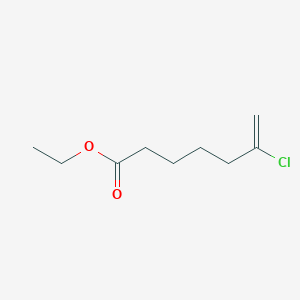
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

